molecular formula C14H27NOSi B073187 Furfurylamine, N-(3-triethylsilylpropyl)- CAS No. 1578-43-4

Furfurylamine, N-(3-triethylsilylpropyl)-

Cat. No. B073187
CAS RN: 1578-43-4
M. Wt: 253.45 g/mol
InChI Key: MNGWCBICXBZNJT-UHFFFAOYSA-N
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Description

Synthesis Analysis

Furfurylamine is typically formed by the reductive amination of furfural with ammonia . A study has shown that RANEY® Ni proved to be an effective heterogeneous catalyst for switchable reductive amination of furfuryl alcohol to tetrahydrofurfurylamine and furfurylamine . Another study demonstrated the use of transaminases as a mild sustainable method for the amination of furfural and derivatives to access furfurylamines .


Chemical Reactions Analysis

Furfurylamine can undergo various chemical reactions. For instance, it can react with ammonia or primary amines to synthesize valuable amines . The reductive amination of furfural with other N-containing compounds also proceeded well according to the type of heterogeneous catalysts .

properties

IUPAC Name

N-(furan-2-ylmethyl)-3-triethylsilylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NOSi/c1-4-17(5-2,6-3)12-8-10-15-13-14-9-7-11-16-14/h7,9,11,15H,4-6,8,10,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNGWCBICXBZNJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)CCCNCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20166319
Record name Furfurylamine, N-(3-triethylsilylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20166319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furfurylamine, N-(3-triethylsilylpropyl)-

CAS RN

1578-43-4
Record name Furfurylamine, N-(3-triethylsilylpropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001578434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furfurylamine, N-(3-triethylsilylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20166319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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